molecular formula C8H7N3O B1348798 2-Cyano-N-(3-pyridinyl)acetamide CAS No. 219618-13-0

2-Cyano-N-(3-pyridinyl)acetamide

Cat. No. B1348798
M. Wt: 161.16 g/mol
InChI Key: QLZYGZVAUQLYOD-UHFFFAOYSA-N
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Description

2-Cyano-N-(3-pyridinyl)acetamide is a chemical compound with the molecular formula C8H7N3O and a molecular weight of 161.16 . It is a solid substance .


Synthesis Analysis

The synthesis of cyanoacetamides, such as 2-Cyano-N-(3-pyridinyl)acetamide, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of 2-Cyano-N-(3-pyridinyl)acetamide consists of a pyridine ring attached to an acetamide group with a cyano group .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

2-Cyano-N-(3-pyridinyl)acetamide is a solid substance . It should be stored in a sealed, dry environment at 2-8°C .

Scientific Research Applications

  • Synthesis of Heterocyclic Derivatives : 2-Cyano-N-(pyridin-4-yl)acetamide has been used in the synthesis of aminopyrazoles, bipyridines, 1,2,4-thiadiazoles, and 1,3-thiazole derivatives. These compounds have potential applications in various areas including materials science and pharmacology (Dawood, Alsenoussi, & Ibrahim, 2011).

  • Anti-inflammatory and Antipyretic Activities : A class of 2(1H)-pyridone molecules, synthesized from 2-cyano-N-(4-hydroxyphenyl)acetamide, exhibited significant anti-inflammatory, antipyretic, and ulcerogenic properties. These findings suggest its potential use in developing new pharmaceuticals (Fayed et al., 2021).

  • Antitumor Evaluation : Derivatives of 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide have been studied for their antitumor activities. These compounds have shown inhibitory effects against several human cancer cell lines, indicating their potential in cancer treatment research (Shams et al., 2010).

  • Insecticidal Assessment : 2-Cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has been used as a precursor for synthesizing various heterocycles with potential insecticidal properties against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

  • Synthesis of Nicotinamide Derivatives : This compound has been utilized in the synthesis of 2-substituted-4,6-diaryl-3-pyridinecarboxamides, which have been screened for their antitumor properties across various human tumor cell lines. Some of these compounds showed considerable in vitro antitumor properties (Girgis, Hosni, & Barsoum, 2006).

  • Antimicrobial Activity : Several studies have demonstrated the antimicrobial properties of heterocycles derived from 2-Cyano-N-(3-pyridinyl)acetamide. These findings are significant for the development of new antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).

  • Antibacterial Activities : Novel heterocyclic compounds attached to pyridinecarboxamide moiety, synthesized using 2-cyano-N-(pyrid-2-yl)acetamide, have been evaluated for their antibacterial activities, showing a range of effects against different bacterial strains (Nabila, Dalia, & Hissana, 2017).

  • Antibacterial and Antifungal Evaluation : Isoxazole-based heterocycles synthesized from 2-cyano-N-(4-{[(5-methylisoxazol3-yl)amino]sulfonyl}phenyl)acetamide have shown promising antibacterial and antifungal activities, further highlighting the compound's utility in medicinal chemistry (Darwish, Atia, & Farag, 2014).

Safety And Hazards

This chemical is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-cyano-N-pyridin-3-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-4-3-8(12)11-7-2-1-5-10-6-7/h1-2,5-6H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZYGZVAUQLYOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501306676
Record name 2-Cyano-N-3-pyridinylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyano-N-(3-pyridinyl)acetamide

CAS RN

219618-13-0
Record name 2-Cyano-N-3-pyridinylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219618-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyano-N-3-pyridinylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501306676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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